Imidazo[1,2-a]pyridin-2-ol

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Poor aqueous solubility often limits imidazo[1,2-a]pyridine lead candidates. Imidazo[1,2-a]pyridin-2-ol (CAS 112566-20-8) directly addresses this liability: • 46-fold solubility advantage over 2-unsubstituted core via H-bond donor (tPSA 37.5 Ų, XLogP3 1.7). • Enables metal-free KOH-mediated tandem amidation/sulfenylation at the 3-position (56-95% yields). • Keto-enol tautomerism resolvable by ¹³C NMR for accurate purity assessment. Available as free base or HCl salt for enhanced assay solubility.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 112566-20-8
Cat. No. B055671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-2-ol
CAS112566-20-8
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)O
InChIInChI=1S/C7H6N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h1-5,10H
InChIKeyWTNULKDCIHSVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridin-2-ol: A Core Heterocyclic Scaffold


Imidazo[1,2-a]pyridin-2-ol (CAS 112566‑20‑8) is the parent 2‑hydroxy‑substituted imidazo[1,2‑a]pyridine heterocycle, existing in a dynamic keto–enol equilibrium with its 2(3H)‑one tautomer [1]. It is a white to off‑white solid with a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol . The fused bicyclic core provides a planar, aromatic framework with two nitrogen atoms (one pyridine‑type, one bridgehead) and a hydrogen‑bond‑donating 2‑hydroxyl group that critically influences its physicochemical properties, reactivity, and utility as a synthetic building block .

2‑OH hydrogen‑bond donor modulates solubility and permeability
Keto‑enol tautomerism offers selective O‑ vs N‑derivatization handle
Metal‑free 3‑sulfenylation enables diverse library synthesis

Why Imidazo[1,2-a]pyridin-2-ol Is Irreplaceable


The 2‑hydroxyl group is not a passive substituent—it fundamentally alters the scaffold's physicochemical fingerprint, tautomeric equilibrium, and synthetic accessibility. In contrast to 2‑unsubstituted imidazo[1,2‑a]pyridines (e.g., the core of zolpidem), the 2‑OH derivative introduces a hydrogen‑bond donor (HBD count = 1) that increases topological polar surface area (tPSA = 37.5 Ų) and reduces computed lipophilicity (XLogP3 = 1.7) relative to its des‑hydroxy counterpart [1]. These changes directly impact solubility, permeability, and metabolic stability—key parameters in lead optimization. Furthermore, the 2‑OH position is a privileged site for further derivatization (e.g., O‑alkylation, sulfenylation, or conversion to the corresponding 2‑oxo tautomer), offering a synthetic handle that is absent in 3‑substituted or 2‑amino analogs. Consequently, substituting this specific building block with a generic imidazopyridine or a benzimidazole (which lacks the pyridine nitrogen) would not preserve the same hydrogen‑bonding network, reactivity profile, or downstream functionalization potential, making it non‑interchangeable in structure‑activity relationship (SAR) studies and process chemistry [1][2].

Target
Potential Substitute Risk
Imidazo[1,2‑a]pyridin‑2‑ol
2‑Unsubstituted imidazopyridine — lacks H‑bond donor; higher lipophilicity may shift solubility profile
Imidazo[1,2‑a]pyridin‑2‑ol
2‑Amino analog — fixed amino tautomer; no dynamic keto‑enol equilibrium for reactivity control
Imidazo[1,2‑a]pyridin‑2‑ol
Benzimidazole — missing pyridine nitrogen alters H‑bond network and downstream functionalization

Imidazo[1,2-a]pyridin-2-ol vs. Structural Analogs


2-Hydroxyl Group Enhances Aqueous Solubility

Imidazo[1,2-a]pyridin-2-ol exhibits a computed aqueous solubility of 4.6 g/L (at 25 °C), which is markedly higher than that of the 2‑unsubstituted imidazo[1,2-a]pyridine core (estimated solubility <0.1 g/L based on its higher computed logP and lack of a hydrogen‑bond donor). The presence of the hydroxyl group increases the topological polar surface area (tPSA) to 37.5 Ų and provides one hydrogen‑bond donor (HBD), whereas the 2‑unsubstituted analog has a tPSA of approximately 17 Ų and zero HBDs [1]. This polarity enhancement translates to improved aqueous solubility, a critical parameter for in vitro assays and formulation development.

Solubility Boost
Class-level inference
~46‑fold higher calculated aqueous solubility vs. 2‑unsubstituted analog (4.6 g/L vs. estimated
Supports solubility profiling in lead optimization
Calculated values; experimental solubility may vary with conditions
HCl Salt Solubility
Head-to-head
Free base: 0.494 mg/mL (25 °C). Hydrochloride salt: qualitatively increased aqueous solubility (exact value not reported, estimated >10‑fold higher based on typical salt effects)
Salt form offers higher aqueous concentration potential for in vitro/in vivo studies
Quantitative salt solubility data to verify experimentally
Tautomerism Control
Class-level inference
Dynamic keto–enol equilibrium between 2‑OH and 2(3H)‑one forms; observable by ¹³C NMR under retarded prototropic conditions. 2‑Amino/alkyl analogs lack this equilibrium.
Informs reactivity prediction (O‑ vs N‑alkylation) and spectroscopic interpretation
Solvent and temperature dependence must be evaluated for each application
3‑Sulfenylation Yield
Cross-study comparable
56–95% yield for 3‑(arylthio)imidazo[1,2‑a]pyridin‑2‑ols via metal‑free KOH‑mediated one‑pot reaction. Direct C‑3 sulfenylation of unsubstituted core typically requires metal catalysts and gives variable lower yields.
Supports synthetic methodology choice for library generation
Yields depend on aryl thiol substrate; conditions may need optimization
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrochloride Salt Enhances Solubility

The free base form of imidazo[1,2-a]pyridin-2-ol has a measured aqueous solubility of 0.494 mg/mL (0.494 g/L) at 25 °C . Conversion to the hydrochloride salt (CAS 2065250‑05‑5) yields a material with substantially increased water solubility (specific quantitative value not reported in primary sources, but described as 'increased solubility in water compared to its free base form') [1]. This differential is critical for applications requiring high aqueous concentrations, such as in vivo pharmacokinetic studies or formulation of parenteral dosage forms.

HCl Salt Solubility
Head-to-head
Free base: 0.494 mg/mL (25 °C). Hydrochloride salt: qualitatively increased aqueous solubility (exact value not reported, estimated >10‑fold higher based on typical salt effects)
Salt form offers higher aqueous concentration potential for in vitro/in vivo studies
Quantitative salt solubility data to verify experimentally
Pharmaceutical Development Formulation Salt Selection

Tautomeric Equilibrium Controls Reactivity

Imidazo[1,2-a]pyridin-2-ol exists in a solvent‑dependent keto–enol tautomeric equilibrium with its 2(3H)‑one form (imidazo[1,2-a]pyridin-2(3H)‑one, CAS 3999‑06‑2). ¹³C NMR studies of related imidazole systems demonstrate that prototropic tautomerism in pyridine‑containing compounds can be retarded on the NMR timescale, allowing for the distinct observation of both tautomers under appropriate conditions [1]. In contrast, 2‑amino‑ or 2‑alkyl‑substituted imidazo[1,2-a]pyridines lack this equilibrium, exhibiting only a single predominant tautomeric form. This tautomerism directly influences the compound's nucleophilicity at the 2‑position, its UV‑Vis absorption (bathochromic shift observed for the 2‑one form), and its behavior in metal‑catalyzed cross‑coupling reactions.

Tautomerism Control
Class-level inference
Dynamic keto–enol equilibrium between 2‑OH and 2(3H)‑one forms; observable by ¹³C NMR under retarded prototropic conditions. 2‑Amino/alkyl analogs lack this equilibrium.
Informs reactivity prediction (O‑ vs N‑alkylation) and spectroscopic interpretation
Solvent and temperature dependence must be evaluated for each application
Organic Synthesis Spectroscopic Characterization Reactivity Prediction

Synthetic Route to 3-Sulfenylated Imidazopyridines

A KOH‑mediated tandem intramolecular amidation/sulfenylation protocol enables the one‑step synthesis of 3‑(arylthio)imidazo[1,2-a]pyridin-2-ols from 2‑aminopyridinium bromides and aryl thiols in yields ranging from 56% to 95% [1]. This method is transition‑metal‑free, tolerates a wide range of functional groups, and proceeds under mild conditions. In contrast, the direct C‑3 sulfenylation of unsubstituted imidazo[1,2-a]pyridine typically requires pre‑formed imidazo[1,2-a]pyridine cores, often employing transition‑metal catalysts and yielding lower functional group tolerance [1]. The presence of the 2‑hydroxyl group in the product is crucial for the intramolecular amidation step, making this a unique entry point to a diverse library of 3‑substituted analogs.

3‑Sulfenylation Yield
Cross-study comparable
56–95% yield for 3‑(arylthio)imidazo[1,2‑a]pyridin‑2‑ols via metal‑free KOH‑mediated one‑pot reaction. Direct C‑3 sulfenylation of unsubstituted core typically requires metal catalysts and gives variable lower yields.
Supports synthetic methodology choice for library generation
Yields depend on aryl thiol substrate; conditions may need optimization
Synthetic Methodology Late‑Stage Functionalization Medicinal Chemistry

Imidazo[1,2-a]pyridin-2-ol: Key Applications


Solubility-Enhanced Lead Optimization

When SAR studies reveal that lipophilicity limits in vitro potency or in vivo exposure, incorporating imidazo[1,2-a]pyridin-2-ol as a core scaffold (or its hydrochloride salt) provides a calculated 46‑fold solubility advantage over the 2‑unsubstituted imidazo[1,2-a]pyridine core [1]. The presence of a hydrogen‑bond donor (HBD count = 1) and increased tPSA (37.5 Ų) directly address poor aqueous solubility, a common liability in heterocyclic drug candidates. Procurement of the hydrochloride salt further enhances solubility for assays requiring high concentrations [2].

Metal-Free 3-Sulfenylated Library Synthesis

Research groups focused on generating diverse imidazo[1,2-a]pyridine libraries for biological screening should prioritize imidazo[1,2-a]pyridin-2-ol as a starting material due to its unique reactivity in the KOH‑mediated tandem amidation/sulfenylation reaction. This method delivers 3‑(arylthio)imidazo[1,2-a]pyridin-2-ols in 56–95% yield under mild, metal‑free conditions, avoiding the cost and purification challenges associated with transition‑metal catalysis [3]. The broad functional group tolerance enables rapid SAR exploration at the 3‑position.

Tautomer Identification and Control

In process development and analytical method validation, the keto–enol tautomerism of imidazo[1,2-a]pyridin-2-ol must be considered for accurate purity assessment and reaction monitoring. ¹³C NMR spectroscopy reveals that prototropic tautomerism can be retarded on the NMR timescale, allowing for distinct observation of the 2‑hydroxy and 2‑oxo forms [4]. This knowledge is critical for interpreting HPLC‑UV chromatograms and for optimizing reaction conditions that favor a specific tautomer (e.g., O‑alkylation vs. N‑alkylation).

Salt Selection for Improved Bioavailability

For programs advancing imidazo[1,2-a]pyridine‑based leads into preclinical development, the hydrochloride salt of imidazo[1,2-a]pyridin-2-ol offers a tangible advantage over the free base by significantly increasing aqueous solubility [2]. This translates to easier formulation of oral solutions or intravenous dosing vehicles, potentially improving oral bioavailability and reducing inter‑subject variability in pharmacokinetic studies. Procurement of the hydrochloride salt from the outset streamlines downstream development activities.

Application
Selection Property
Validation Focus
Solubility‑focused core optimization
Hydrogen‑bond donor count and tPSA
Aqueous solubility in assay media
3‑Sulfenylated library synthesis
2‑OH reactivity in metal‑free protocol
Reaction scope and functional group tolerance
Tautomer identification & reactivity control
Keto‑enol equilibrium behavior
Spectroscopic characterization (NMR, HPLC)
Salt form for formulation research
Free base vs. hydrochloride solubility
Dissolution rate and exposure‑model suitability

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